molecular formula C9H14ClNOS B12586243 3-(Ethylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride CAS No. 645411-17-2

3-(Ethylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride

Cat. No.: B12586243
CAS No.: 645411-17-2
M. Wt: 219.73 g/mol
InChI Key: PPDOYYJAUSHPEU-UHFFFAOYSA-N
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Description

3-(Ethylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)-1-thiophen-2-ylpropan-1-one typically involves the condensation of thiophene derivatives with ethylamine. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with an α-methylene carbonyl compound and an α-cyano ester in the presence of sulfur . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)-1-thiophen-2-ylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(Ethylamino)-1-thiophen-2-ylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Ethylamino)-1-thiophen-2-ylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)-1-thiophen-2-ylpropan-1-one
  • 3-(Propylamino)-1-thiophen-2-ylpropan-1-one
  • 3-(Butylamino)-1-thiophen-2-ylpropan-1-one

Uniqueness

3-(Ethylamino)-1-thiophen-2-ylpropan-1-one is unique due to its specific ethylamino substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethyl group may provide a balance between hydrophobicity and steric effects, potentially enhancing its interaction with biological targets .

Properties

CAS No.

645411-17-2

Molecular Formula

C9H14ClNOS

Molecular Weight

219.73 g/mol

IUPAC Name

3-(ethylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C9H13NOS.ClH/c1-2-10-6-5-8(11)9-4-3-7-12-9;/h3-4,7,10H,2,5-6H2,1H3;1H

InChI Key

PPDOYYJAUSHPEU-UHFFFAOYSA-N

Canonical SMILES

CCNCCC(=O)C1=CC=CS1.Cl

Origin of Product

United States

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